![molecular formula C18H16ClN3O4S2 B2693362 N-(5-chloro-2-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922026-20-8](/img/structure/B2693362.png)
N-(5-chloro-2-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, also known as Compound 1, is a synthetic compound that has attracted significant interest in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition
Research on compounds structurally similar to N-(5-chloro-2-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has shown potential in inhibiting phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These pathways are critical in cell growth, proliferation, and survival, making them key targets in cancer therapy. For instance, studies involving analogs have aimed at improving metabolic stability while maintaining or enhancing in vitro potency and in vivo efficacy against PI3Kα and mTOR (Stec et al., 2011).
Anticonvulsant Activity
Derivatives containing sulfonamide thiazole moieties, similar to the one mentioned, have been synthesized and evaluated for their anticonvulsant activities. Some compounds have demonstrated significant effects in protecting against induced convulsions, highlighting their potential in developing new anticonvulsant drugs (Farag et al., 2012).
Antimicrobial and Antifungal Activity
Compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide have been synthesized and tested for their antimicrobial and antifungal properties. These studies contribute to the search for new agents capable of combating resistant microbial and fungal strains, with some derivatives showing promising results against a range of Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013).
Anticancer Properties
Research into sulfonamide derivatives also extends to their potential anticancer properties. Certain synthesized compounds have exhibited cytotoxic activities against various cancer cell lines, including breast and colon cancer cells. These findings support the exploration of sulfonamide derivatives as a basis for developing new anticancer drugs (Ghorab et al., 2015).
Glutaminase Inhibition
Another area of research involves the inhibition of glutaminase, an enzyme involved in glutamine metabolism, which plays a role in cancer cell proliferation. Studies have focused on designing and synthesizing analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), aiming to identify compounds with enhanced drug-like properties and potent glutaminase inhibitory activity (Shukla et al., 2012).
properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-26-16-8-7-12(19)9-15(16)21-17(23)10-13-11-27-18(20-13)22-28(24,25)14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFATHZGHUSUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide |
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